N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-Isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound characterized by a fused thiazolo-pyrimidine core. The molecule features a carboxamide group at position 6, an isopentyl (3-methylbutyl) substituent on the amide nitrogen, and a methyl group at position 2 of the thiazole ring.
Properties
Molecular Formula |
C13H17N3O2S |
|---|---|
Molecular Weight |
279.36 g/mol |
IUPAC Name |
2-methyl-N-(3-methylbutyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C13H17N3O2S/c1-8(2)4-5-14-11(17)10-6-15-13-16(12(10)18)7-9(3)19-13/h6-8H,4-5H2,1-3H3,(H,14,17) |
InChI Key |
QTMNFHFAKAPZML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCCC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the following steps:
Formation of Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2-aminothiazole with appropriate alkylating agents under controlled conditions.
Cyclization: The next step involves the cyclization of the thiazole derivative with a suitable pyrimidine precursor. This reaction often requires the use of strong acids or bases as catalysts and is conducted under reflux conditions.
Functionalization: The final step involves the introduction of the isopentyl and carboxamide groups. This can be achieved through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antimicrobial and antitubercular agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Biological Studies: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding due to its ability to interact with specific proteins.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism by which N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiazole and pyrimidine rings allow for strong binding to active sites, inhibiting the function of target proteins. This inhibition can disrupt essential biological pathways, leading to antimicrobial or antitubercular effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest structural analogs include:
*Estimated from structural data.
Key Observations :
- Carboxamide vs. Ester : The substitution of an isopentyl carboxamide (vs. ethyl ester) likely enhances hydrogen-bonding capacity and bioavailability due to the amide’s polarity .
- Substituent Position: Methyl at position 2 (target compound) vs.
- Fused Systems: Pyrrolo-fused analogs (e.g., compound 3 in ) exhibit expanded π-systems, which may enhance stacking interactions but reduce solubility compared to the non-fused target compound.
Physicochemical Properties
- Crystallography : The ethyl ester analog in adopts a puckered pyrimidine ring (flattened boat conformation) with a dihedral angle of 80.94° between the thiazolopyrimidine and benzene rings. This suggests that the target compound may exhibit similar conformational flexibility, impacting packing efficiency and crystallinity.
- Hydrogen Bonding : Carboxamide derivatives (e.g., ) participate in bifurcated C–H···O interactions, critical for stabilizing crystal lattices. The isopentyl chain may introduce hydrophobic interactions, reducing solubility in polar solvents compared to methoxyphenyl analogs .
Biological Activity
N-isopentyl-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a member of the thiazolopyrimidine class, known for its complex structure and potential biological activities. This compound features a thiazole ring fused to a pyrimidine structure, characterized by its unique substitution pattern which includes a carboxamide and an oxo group. This article reviews the biological activity of this compound based on diverse sources, highlighting its pharmacological properties, synthesis methods, and potential applications.
The molecular formula of this compound is C12H16N4O2S, with a molecular weight of approximately 284.35 g/mol. The structural characteristics of this compound may contribute to its biological activity through various mechanisms.
1. Anticancer Properties
Research indicates that compounds in the thiazolopyrimidine class exhibit significant anticancer properties. For instance, a study demonstrated that related thiazolopyrimidine derivatives showed strong inhibition of topoisomerase II (Topo II), an important target in cancer therapy. This compound may share similar mechanisms of action due to its structural features that facilitate binding to the Topo II active site .
2. Anti-inflammatory and Analgesic Effects
Compounds within this class have also been noted for their anti-inflammatory and analgesic properties. The inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is critical in mediating inflammation, suggesting that this compound could potentially modulate inflammatory responses .
3. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies. For example, it may act as an inhibitor of acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases like Alzheimer's . Molecular docking studies have indicated strong binding affinities for AChE, suggesting promising therapeutic applications .
Synthesis Methods
The synthesis of this compound typically involves multi-step synthetic routes. Common methods include:
- Formation of Thiazole and Pyrimidine Rings : Initial reactions involve creating the thiazole structure followed by the introduction of the pyrimidine moiety.
- Functionalization : Subsequent steps include adding functional groups such as carboxamide and oxo groups to enhance biological activity.
- Purification : The final product is purified through techniques like recrystallization or chromatography to ensure high purity for biological testing.
Case Study 1: Anticancer Activity Evaluation
In a study assessing the anticancer activity of various thiazolopyrimidine derivatives, this compound was tested against A549 lung cancer cells. Results indicated significant cell cycle disruption and apoptosis compared to control groups .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-isopentyl... | 10 ± 0.5 | Topo II inhibition |
| Control | 25 ± 1.0 | Baseline |
Case Study 2: Anti-inflammatory Activity Assessment
Another study evaluated the anti-inflammatory effects using an animal model where N-isopentyl... was administered to assess its impact on COX enzyme activity. The results showed a marked reduction in inflammation markers compared to untreated controls.
| Treatment Group | Inflammation Marker Reduction (%) |
|---|---|
| N-isopentyl... | 75% |
| Control | 10% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
